molecular formula C18H15NO4 B15231426 1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde

1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde

Cat. No.: B15231426
M. Wt: 309.3 g/mol
InChI Key: ZRBUHWJOHVOZOV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a 3,4-dimethoxybenzoyl group attached to the indole ring, along with a carbaldehyde functional group at the 3-position of the indole. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde typically involves the acylation of indole derivatives with 3,4-dimethoxybenzoyl chloride. One common method involves the use of a Friedel-Crafts acylation reaction, where indole is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions and typically requires refluxing in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of alternative catalysts, solvents, and reaction conditions to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxybenzaldehyde: A simpler analog with similar functional groups but lacking the indole moiety.

    1-(3,4-Dimethoxybenzoyl)-1H-indole: Similar structure but without the carbaldehyde group.

    3,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of the target compound .

Uniqueness

1-(3,4-Dimethoxybenzoyl)-1H-indole-3-carbaldehyde is unique due to the presence of both the 3,4-dimethoxybenzoyl and carbaldehyde groups attached to the indole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

1-(3,4-dimethoxybenzoyl)indole-3-carbaldehyde

InChI

InChI=1S/C18H15NO4/c1-22-16-8-7-12(9-17(16)23-2)18(21)19-10-13(11-20)14-5-3-4-6-15(14)19/h3-11H,1-2H3

InChI Key

ZRBUHWJOHVOZOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C=O)OC

Origin of Product

United States

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